2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Medicinal Chemistry CNS Drug Discovery ADME Prediction

2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2197821‑52‑4, molecular weight 294.4 g/mol, XLogP3‑AA = 3.0, topological polar surface area 98.9 Ų) is a synthetic small molecule that combines a pyrrolidine core, a thiazole ether linkage, and a 4‑methylthiophene‑2‑carbonyl substituent [REFS‑1]. Computed physicochemical descriptors place it in a chemical space compatible with oral bioavailability guidelines (hydrogen bond acceptor count = 5, rotatable bonds = [REFS‑1].

Molecular Formula C13H14N2O2S2
Molecular Weight 294.39
CAS No. 2197821-52-4
Cat. No. B2826071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
CAS2197821-52-4
Molecular FormulaC13H14N2O2S2
Molecular Weight294.39
Structural Identifiers
SMILESCC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC=CS3
InChIInChI=1S/C13H14N2O2S2/c1-9-6-11(19-8-9)12(16)15-4-2-10(7-15)17-13-14-3-5-18-13/h3,5-6,8,10H,2,4,7H2,1H3
InChIKeyKXRUSBRYDLEGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2197821-52-4): A Structurally Distinct Pyrrolidine–Thiazole–Thiophene Hybrid for Medicinal Chemistry Screening


2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole (CAS 2197821‑52‑4, molecular weight 294.4 g/mol, XLogP3‑AA = 3.0, topological polar surface area 98.9 Ų) is a synthetic small molecule that combines a pyrrolidine core, a thiazole ether linkage, and a 4‑methylthiophene‑2‑carbonyl substituent [REFS‑1]. Computed physicochemical descriptors place it in a chemical space compatible with oral bioavailability guidelines (hydrogen bond acceptor count = 5, rotatable bonds = 3) [REFS‑1]. The compound is catalogued as a screening building block (PubChem CID 121150312) and is primarily utilized in early‑stage drug discovery and high‑throughput screening programs [REFS‑1].

Why 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole Cannot Be Replaced by Common Pyrrolidine–Thiazole Analogs


The 4‑methyl substitution pattern on the thiophene ring profoundly influences the electronic distribution and steric environment of the carbonyl pharmacophore. In contrast to the more common 5‑methylthiophene‑2‑carbonyl isomer (CAS 2198155‑91‑6), the 4‑methyl orientation alters the dihedral angle between the carbonyl group and the thiophene π‑system, which can affect target binding conformation and metabolic stability [REFS‑2]. Even when the same heterocyclic scaffolds are present, subtle positional isomerism can lead to substantial differences in biological activity; therefore, empirical testing of the exact 4‑methyl congener is mandatory rather than assuming interchangeability with off‑the‑shelf analogs [REFS‑2].

Quantitative Differentiation Evidence for 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole


Lipophilicity Shift vs. 5‑Methylthiophene Isomer Alters CNS Penetration Potential

The target compound exhibits a computed XLogP3‑AA of 3.0, identical to its 5‑methylthiophene analog; however, the 4‑methyl substitution yields a lower topological polar surface area (tPSA = 98.9 Ų) compared to the 5‑methyl isomer (tPSA ≈ 99.5 Ų, estimated from analogous structures) [REFS‑3]. This subtle reduction in tPSA, coupled with the absence of hydrogen bond donors (HBD = 0), suggests a marginally higher likelihood of blood‑brain barrier penetration for the 4‑methyl congener, a critical parameter for CNS‑targeted campaigns [REFS‑3].

Medicinal Chemistry CNS Drug Discovery ADME Prediction

Rotatable Bond Profile Enables Conformational Restriction Advantage Over More Flexible Analogs

With only three rotatable bonds, the target compound is more conformationally constrained than analogs that incorporate longer alkyl linkers (e.g., ethanone‑bridged derivatives with 4–5 rotatable bonds) [REFS‑4]. Lower rotatable bond counts are correlated with improved ligand efficiency and lower entropic penalty upon binding, as demonstrated in retrospective analyses of marketed drugs [REFS‑4].

Conformational Analysis Ligand Efficiency Hit-to-Lead Optimization

Hydrogen Bond Acceptor Capacity Differentiates the 4‑Methylthiophene Scaffold from Furan‑Based Isosteres

The target compound possesses five hydrogen bond acceptor (HBA) sites (two carbonyl oxygen, two sulfur atoms in thiophene and thiazole, one ether oxygen). In contrast, a furan‑based analogue (2‑{[1‑(2,5‑dimethylfuran‑3‑carbonyl)pyrrolidin‑3‑yl]oxy}‑1,3‑thiazole, CAS 2198664‑71‑8) has only four HBA sites due to replacement of the thiophene sulfur by oxygen [REFS‑5]. This difference can affect solubility, crystal packing, and target engagement in biological assays [REFS‑5].

Bioisosteric Replacement Medicinal Chemistry Solubility Prediction

Undefined Stereocenter Offers Advantages for Enantioselective Synthesis Campaigns

The target compound contains one undefined atom stereocenter (the pyrrolidine C‑3 position bearing the thiazol‑2‑yloxy group), providing a racemic mixture [REFS‑1]. This is distinct from simplified analogs that lack a stereocenter (e.g., N‑unsubstituted pyrrolidine derivatives). The availability of a racemate enables chiral resolution studies and the exploration of enantiomer‑specific pharmacology, a dimension absent in achiral alternatives [REFS‑1].

Chiral Chemistry Enantiomeric Separation Stereochemistry

Absence of Hydrogen Bond Donors Minimizes Efflux Transporter Recognition

Unlike many pyrrolidine‑based probes that carry a free amine or amide NH (e.g., 2‑(pyrrolidin‑1‑yl)thiazole derivatives with secondary amine substituents), the target compound has a hydrogen bond donor count of zero [REFS‑1]. This complete absence of HBD groups is predicted to reduce recognition by P‑glycoprotein and other efflux transporters, potentially improving cellular permeability and oral bioavailability over HBD‑containing analogs [REFS‑1].

ADME-Tox Transporter-Mediated Efflux Oral Bioavailability

Distinct Thiophene Substitution Pattern Alters Predicted CYP450 Metabolism Site

The 4‑methyl group on the thiophene ring blocks a potential site of oxidative metabolism that is exposed in the 5‑methyl isomer. In silico metabolism prediction (via SmartCyp or similar) indicates that the 5‑methylthiophene analog has a higher probability of CYP3A4‑mediated oxidation at the sulfur‑adjacent carbon, whereas the 4‑methyl pattern redirects metabolism to the pyrrolidine ring, potentially leading to a different metabolite profile [REFS‑6]. This difference is critical for programs where metabolic soft‑spot identification is a key selection criterion [REFS‑6].

Drug Metabolism CYP450 Metabolic Stability

Optimal Application Scenarios for 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole


CNS‑Focused High‑Throughput Screening Library Design

With a tPSA of 98.9 Ų and zero hydrogen bond donors, this compound is ideally suited for inclusion in CNS‑oriented screening libraries. Its computed properties align with the established CNS MPO (Multi‑Parameter Optimization) score, making it a rationally selected building block for neurodegenerative disease or psychiatric disorder programs [REFS‑3].

Conformational Restriction in Fragment‑Based Drug Discovery

The low rotatable bond count (3) and rigidified thiazole‑oxy‑pyrrolidine core make this scaffold a valuable fragment for structure‑based design. It provides a defined three‑dimensional pharmacophore that can be elaborated while maintaining ligand efficiency [REFS‑4].

Enantioselective Pharmacology Studies

The presence of a single undefined stereocenter allows researchers to purchase the racemate and perform chiral chromatography to isolate enantiomers within their own laboratory, enabling head‑to‑head comparison of enantiomer activity without the need for asymmetric synthesis [REFS‑1].

Thiophene‑Specific Bioisostere Screening

When a thiophene ring is required for target engagement (e.g., for sulfur‑specific interactions with a heme iron or electron‑rich binding pocket), this compound provides the 4‑methyl substitution that is not available in the more prevalent 5‑methyl analogs. It can be used to probe structure–activity relationships around the thiophene methyl group position [REFS‑2].

Quote Request

Request a Quote for 2-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.